![molecular formula C24H23NO4 B4171736 ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate](/img/structure/B4171736.png)
ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate
Overview
Description
Ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate, also known as BPB-Et, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPB-Et is a derivative of benzoic acid and biphenyl and is synthesized through a multistep process.
Scientific Research Applications
Ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has been shown to have potential therapeutic applications in several scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In addition, ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism. Additionally, ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects
ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate in lab experiments is its potential therapeutic applications. ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for further research. However, one limitation of using ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic applications. Another future direction is the development of more efficient synthesis methods for ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate, which could increase its availability for research purposes. Finally, more research is needed to fully understand the mechanism of action of ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate and its potential applications in various disease states.
Conclusion
In conclusion, ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its multistep synthesis process, anti-inflammatory, analgesic, and anti-cancer properties, and potential neuroprotective effects make it a promising candidate for further research. However, its low solubility in water and the need for further research to fully understand its mechanism of action and potential applications are areas that need to be addressed.
properties
IUPAC Name |
ethyl 2-[2-(4-phenylphenoxy)propanoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-3-28-24(27)21-11-7-8-12-22(21)25-23(26)17(2)29-20-15-13-19(14-16-20)18-9-5-4-6-10-18/h4-17H,3H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEXPGJKRMDBJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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